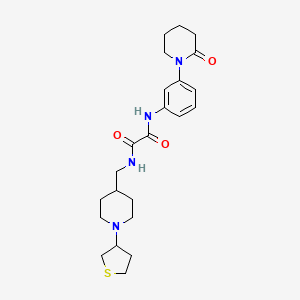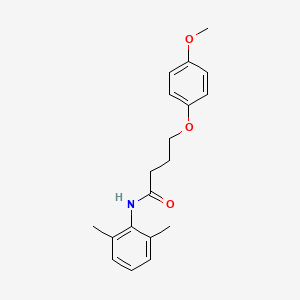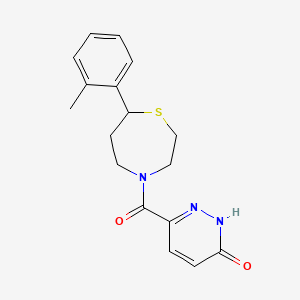![molecular formula C23H20FN5O2 B2436194 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 1105238-73-0](/img/structure/B2436194.png)
2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that draws interest due to its unique molecular structure and potential applications in medicinal chemistry and materials science. This compound is characterized by the presence of pyrazolo[3,4-d]pyridazine core, known for exhibiting a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide involves multi-step organic synthesis. The initial step typically involves the construction of the pyrazolo[3,4-d]pyridazine ring through cyclization reactions under controlled temperature and pH conditions. Subsequent steps include the introduction of the cyclopropyl group and the o-tolyl substituent via cross-coupling reactions using appropriate organometallic reagents. The final acylation step introduces the acetamide functionality.
Industrial Production Methods: : Industrial-scale production often employs batch or continuous flow reactors to optimize the yield and purity of the product. Key reaction parameters, including solvent choice, temperature control, and catalytic efficiency, are meticulously optimized to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes a variety of reactions such as:
Oxidation: : The compound can be oxidized at specific positions on the pyrazolo[3,4-d]pyridazine ring.
Reduction: : Selective reduction of certain functional groups can be achieved using hydride donors or catalytic hydrogenation.
Substitution: : Electrophilic or nucleophilic substitution reactions can be utilized to introduce new substituents at strategic positions.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like m-chloroperbenzoic acid (mCPBA), reducing agents such as lithium aluminum hydride (LiAlH4), and various organometallic reagents for substitution reactions. Reaction conditions are finely tuned to control the reactivity and selectivity, often requiring inert atmospheres and specific temperature ranges.
Major Products: : The primary products formed from these reactions are structurally modified derivatives of the parent compound, exhibiting altered physical and chemical properties which may enhance or diminish its biological activity.
Scientific Research Applications
Chemistry: : In chemical research, this compound is explored for its ability to act as a precursor to novel materials with unique electronic and optical properties.
Biology: : Biologically, it shows promise as a lead compound in drug discovery programs targeting specific enzymes and receptors involved in disease pathways.
Medicine: : Medically, the compound is investigated for its potential therapeutic benefits, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Industrially, it is utilized in the development of advanced materials and as a key intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide exerts its biological effects involves interaction with specific molecular targets such as enzymes, receptors, and ion channels. Its structural features enable it to bind with high affinity and specificity, modulating the activity of these targets and thereby altering cellular pathways involved in disease progression.
Comparison with Similar Compounds
Compared to other similar pyrazolo[3,4-d]pyridazine derivatives, this compound stands out due to its unique substituent pattern, which imparts distinct biological and physicochemical properties.
Similar Compounds
2-(4-methyl-1-(phenyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
2-(4-cyclopropyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide
2-(1-(o-tolyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-chlorophenyl)acetamide
Properties
IUPAC Name |
2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2/c1-14-6-2-5-9-19(14)29-22-16(12-25-29)21(15-10-11-15)27-28(23(22)31)13-20(30)26-18-8-4-3-7-17(18)24/h2-9,12,15H,10-11,13H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSAYFPSCDWBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4F)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2436114.png)
![2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2436116.png)
![3,3-Dimethyl-1-[1-(2-pyrazol-1-ylethyl)pyrazole-3-carbonyl]piperidine-2-carbonitrile](/img/structure/B2436117.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2436118.png)


![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylpropanamide](/img/structure/B2436122.png)
![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide](/img/structure/B2436123.png)
![(5E)-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-[(4-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2436126.png)
![[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 2-hydroxy-3-methoxybenzoate](/img/structure/B2436128.png)
![N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2436130.png)

![morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2436133.png)
![N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2436134.png)
